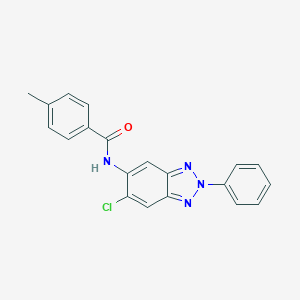![molecular formula C18H14IN3O2S B251605 N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide, also known as ML239, is a chemical compound that has been studied for its potential applications in scientific research.
作用机制
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide works by binding to specific proteins or enzymes in the body, which can lead to changes in cellular processes. For example, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide binds to the androgen receptor in prostate cancer cells, which prevents the receptor from activating genes that promote cancer cell growth. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to activate the Nrf2 pathway, which leads to increased production of antioxidants that can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific research area. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of prostate cancer cells and reduce tumor size in mice. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in mice. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to reduce inflammation and improve survival in mice with sepsis.
实验室实验的优点和局限性
One advantage of using N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments is its specificity for certain proteins or enzymes, which can lead to more targeted results. However, one limitation is that N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide may have off-target effects on other proteins or enzymes, which can complicate data interpretation.
未来方向
There are several potential future directions for N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide research. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to inhibit the growth of other types of cancer cells. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to protect neurons from other types of stress. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to reduce inflammation in other types of diseases. Additionally, further studies could be conducted to investigate the safety and efficacy of N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in animal models and human clinical trials.
In conclusion, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, and has potential for future research in cancer, neurodegenerative diseases, and inflammation. While there are limitations to using N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments, it remains a promising compound for further investigation.
合成方法
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be synthesized through a multi-step process that involves the coupling of 5-iodo-2-pyridyl isothiocyanate with 3-methoxynaphthalene-2-carboxylic acid, followed by the addition of an amine to form the carbamate linkage.
科学研究应用
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential to protect neurons from oxidative stress. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines.
属性
分子式 |
C18H14IN3O2S |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14IN3O2S/c1-24-15-9-12-5-3-2-4-11(12)8-14(15)17(23)22-18(25)21-16-7-6-13(19)10-20-16/h2-10H,1H3,(H2,20,21,22,23,25) |
InChI 键 |
QWRGMKSOLXYAFO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)
![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)




![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)